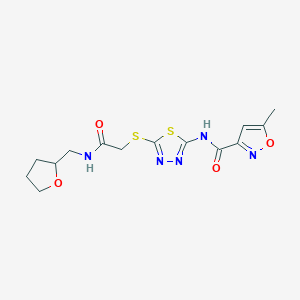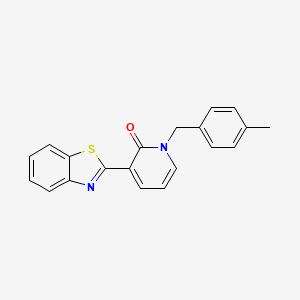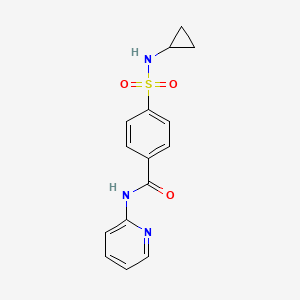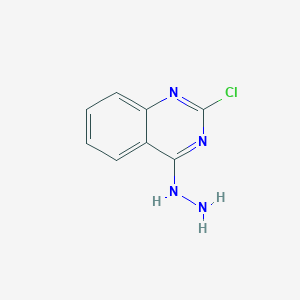
5-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the isoxazole, thiadiazole, and tetrahydrofuran groups. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and biological activities of structurally related compounds.
Synthesis Analysis
The synthesis of related compounds involves the use of microwave-assisted reactions, which are known for their efficiency and reduced reaction times. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, suggesting that a similar approach could potentially be applied to the synthesis of the compound . Additionally, the fusion of 5-methyl isoxazole-3-carboxylic acid with thiocarbohydrazide to form intermediates for further reactions indicates the possibility of using isoxazole as a starting material in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques are crucial for verifying the identity and purity of synthesized compounds, including the one described in the command prompt.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the reaction of carboxamides with ethyl chloroacetate to produce thiazolo[3,2-a]pyrimidine derivatives , and the dehydrosulfurization of carboxamides to form triazolo[3,4-b][1,3,4]thiadiazol derivatives . These reactions highlight the chemical reactivity of the thiadiazole group, which is also present in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are typically characterized after synthesis. The antimicrobial and anticancer activities of these compounds suggest that they have significant biological relevance, which could also be true for the compound . The ADMET properties of synthesized compounds provide insights into their potential as oral drugs, indicating good oral drug-like behavior .
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis of Hybrid Molecules
Microwave-assisted synthesis techniques have been utilized to create hybrid molecules containing 1,3,4-thiadiazole, among other components, demonstrating the compound's potential in generating molecules with antimicrobial, antilipase, and antiurease activities. This approach highlights the compound's role in developing new antimicrobial agents with specific enzymatic activity targeting capabilities (Başoğlu et al., 2013).
Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines
Research into the synthesis of novel compounds derived from visnaginone and khellinone, incorporating 1,3,5-triazines and thiazolopyrimidines, has shown significant anti-inflammatory and analgesic activities. These compounds have demonstrated high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory effects, suggesting the potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Growth Stimulant Activity of Thiadiazole Derivatives
The synthesis of 2-amino and 2-ethylamino-[1,3,4]thiadiazole derivatives has revealed their potential as growth stimulants. Preliminary screenings have shown that these compounds possess significant growth-stimulating properties, with activities ranging from 65–100% compared to heteroauxin, indicating their application in enhancing agricultural productivity (Knyazyan et al., 2013).
Angiotensin II Receptor Antagonistic Activities
Benzimidazole derivatives bearing acidic heterocycles, including 1,3,4-thiadiazole, have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds were found to have a high affinity for the AT1 receptor and effectively inhibited the angiotensin II-induced pressor response, showcasing the potential for treating hypertension (Kohara et al., 1996).
Anticancer Evaluation of Thiadiazole Derivatives
A series of Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity. The compounds exhibited promising activity against various human cancer cell lines, indicating their potential as therapeutic agents for treating cancer (Tiwari et al., 2017).
Eigenschaften
IUPAC Name |
5-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S2/c1-8-5-10(19-23-8)12(21)16-13-17-18-14(25-13)24-7-11(20)15-6-9-3-2-4-22-9/h5,9H,2-4,6-7H2,1H3,(H,15,20)(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMHVJBOKHNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2550107.png)

![6-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2550113.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2550116.png)
![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2550117.png)
![1-allyl-2-amino-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2550119.png)
![3-(((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)thio)propanoic acid](/img/structure/B2550121.png)


![Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2550124.png)

![5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2550127.png)
![2-Amino-3',6'-dihydroxyspiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B2550128.png)
![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2550129.png)